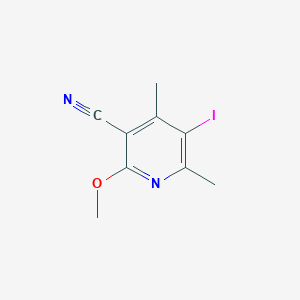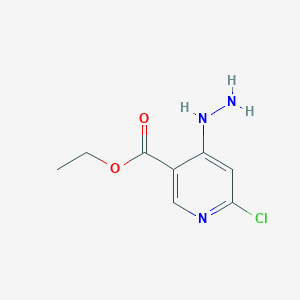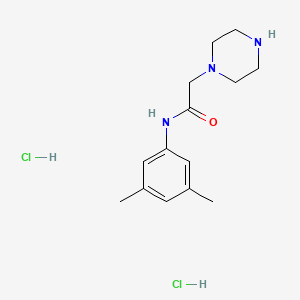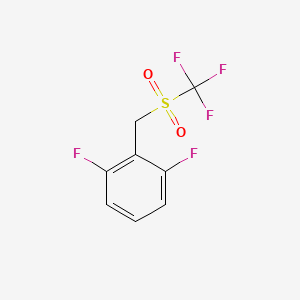
Fmoc-Ser(allyl)-OH
Übersicht
Beschreibung
“Fmoc-Ser(allyl)-OH” is an N-terminal protected reagent used in peptide synthesis . It has the molecular formula C21H21NO5 .
Synthesis Analysis
This compound is synthesized using Fmoc-based peptide synthesis. This method involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and a strategy for the coupling of α,α-disubstituted alkenyl amino acids .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 367.4 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can be complex. They involve the use of Fmoc-based peptide synthesis, which includes the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 367.4 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. It also has a rotatable bond count of 9 .Wissenschaftliche Forschungsanwendungen
Selbstorganisation und Materialherstellung
Fmoc-Ser(allyl)-OH: ist bekannt für seine Selbstorganisationseigenschaften, die in der Materialwissenschaft von entscheidender Bedeutung sind. Die Hydrophobizität und Aromatizität der Fmoc-Gruppe fördern die Assoziation von Bausteinen, was zur Bildung von Nanostrukturen und Materialien mit spezifischen Funktionen führt. Diese Materialien können für die Zellkultur und Biotemplating verwendet werden und bieten ein Gerüst für die Gewebezüchtung .
Optische Anwendungen
Aufgrund seiner inhärenten Eigenschaften kann This compound in optischen Anwendungen eingesetzt werden. Die Fähigkeit der Verbindung, geordnete Strukturen zu bilden, kann genutzt werden, um optische Materialien mit einzigartigen Brechungsindizes zu erzeugen, die bei der Entwicklung von Linsen und anderen optischen Geräten wertvoll sind .
Arzneimittelverabreichungssysteme
Die Selbstorganisationseigenschaft von This compound erstreckt sich auch auf die Bildung von Hydrogelen, die bei der Arzneimittelverabreichung von entscheidender Bedeutung sind. Diese Hydrogele können Arzneimittel einkapseln und kontrolliert freisetzen, was sie zu einem hervorragenden Träger für die gezielte Therapie macht .
Katalyse
This compound: kann aufgrund seiner Fähigkeit, stabile Strukturen zu bilden, die Reaktanten in enge Nähe bringen können, als Katalysator wirken. Diese Eigenschaft ist vorteilhaft bei der Beschleunigung chemischer Reaktionen, insbesondere in der organischen Synthese .
Therapeutische Anwendungen
Die bio-inspirierte Natur von This compound ermöglicht es ihm, bestimmte biologische Aktivitäten nachzuahmen, was es in therapeutischen Anwendungen nützlich macht. Es kann so konzipiert werden, dass es mit biologischen Systemen interagiert, was möglicherweise zur Entwicklung neuer Behandlungen für verschiedene Krankheiten führt .
Antibiotische Eigenschaften
Die Forschung hat gezeigt, dass Peptide, die This compound enthalten, antibiotische Eigenschaften aufweisen können. Diese Peptide können bakterielle Membranen stören oder wichtige Prozesse innerhalb der Bakterien stören, was eine neue Möglichkeit zur Entwicklung von Antibiotika eröffnet .
Peptidsynthese
This compound: wird häufig in der Peptidsynthese verwendet, insbesondere in der Festphasenpeptidsynthese (SPPS). Die Fmoc-Gruppe schützt die Aminosäure während des Syntheseprozesses, und die Allylgruppe kann selektiv entschützt werden, was den sequentiellen Aufbau komplexer Peptide ermöglicht .
Biomedizinische Bildgebung
Die fluoreszierenden Eigenschaften der Fmoc-Gruppe machen This compound zu einem Kandidaten für die Verwendung in der biomedizinischen Bildgebung. Wenn es in Peptide oder Proteine eingebaut wird, kann es als fluoreszierender Marker dienen und die Visualisierung biologischer Prozesse in Echtzeit unterstützen .
Wirkmechanismus
Target of Action
Fmoc-Ser(allyl)-OH, also known as 9-fluorenylmethyloxycarbonyl-serine(allyl)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the peptide chains that are being synthesized. The role of this compound is to protect the serine residue during the synthesis process, allowing for the precise assembly of peptide chains .
Mode of Action
this compound interacts with its targets through a process known as Fmoc-based solid phase peptide synthesis . In this process, the Fmoc group serves as a protective group for the amino acid serine. The Fmoc group is stable under the basic conditions used for peptide chain elongation, but can be selectively removed under acidic conditions when necessary. This allows for the stepwise assembly of the peptide chain .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. Specifically, it enables the production of custom peptide sequences, which can then participate in a variety of biological pathways depending on their sequence .
Pharmacokinetics
These properties are highly dependent on the specific peptide sequence being synthesized .
Result of Action
The use of this compound in peptide synthesis results in the creation of custom peptide sequences. These peptides can have a wide range of molecular and cellular effects depending on their structure and the biological context in which they are used .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all impact the efficiency and outcome of the synthesis . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc group can promote the association of building blocks, which can be modulated through pH-dependent self-assembly .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEBKKIRUYSHKY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)

![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)



![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)




![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)
